2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Description
2-(4-Bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with bromo (Br) and chloro (Cl) atoms at the 4- and 2-positions, respectively.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-3-4-13(12(16)6-11)20-9-14(19)18-8-10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLDHBVBPQZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194846 | |
| Record name | 2-(4-Bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430459-58-8 | |
| Record name | 2-(4-Bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430459-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may lead to the formation of oxidized or reduced analogs of the original compound.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxy Acetamide Derivatives
- 2-(4-Cyanophenoxy)-N-(Pyridin-3-ylmethyl)Acetamide (): This analog replaces the bromo and chloro substituents with a cyano (CN) group. The electron-withdrawing nature of CN may enhance hydrogen bonding or dipole interactions compared to the halogenated target compound. Such substitutions could influence binding affinity in enzyme inhibition or receptor modulation .
- 2-(4-Chloro-3-Methylphenoxy)-N-(4-Oxo-2-Arylthiazolidin-3-yl)Acetamide (): The thiazolidinone ring in this derivative introduces a heterocyclic system absent in the target compound. This structural feature is associated with antimicrobial activity, suggesting that the pyridin-3-ylmethyl group in the target may instead favor interactions with mammalian enzymes or receptors (e.g., kinases, proteases) .
- Phenoxy-Thiadiazole Derivatives (): Compounds like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) incorporate a thiadiazole ring, which enhances π-π stacking and hydrogen bonding. The target compound’s simpler phenoxy-acetamide scaffold may prioritize metabolic stability over high cytotoxicity, as seen in 7d (IC50 = 1.8 µM against Caco-2) .
Pyridine-Containing Acetamides
- 2-(3-Cyanophenyl)-N-(Pyridin-3-yl)Acetamide (5RGZ, ): This SARS-CoV-2 main protease inhibitor shares the pyridine moiety but lacks the phenoxy group. Its binding mode involves interactions with HIS163 and ASN142, suggesting that the target compound’s phenoxy group might sterically hinder similar interactions unless compensated by halogen-mediated hydrophobic contacts .
- N-(4-Bromophenyl)-Pyridazinone Acetamides (): Pyridazinone-based analogs act as FPR1/FPR2 agonists.
Halogen-Substituted Acetamides
- 2-(3-Chloro-4-Hydroxyphenyl)-N-Phenethylacetamide (13, ): This 17β-HSD2 inhibitor highlights the importance of chloro and hydroxyl substituents for hydrophobic and aromatic interactions. The target compound’s 4-bromo-2-chlorophenoxy group may similarly engage hydrophobic pockets but with reduced polarity due to the absence of hydroxyl groups .
2-(4-Bromophenyl)-N-(Pyrazin-2-yl)Acetamide () :
Substituting pyridine with pyrazine alters hydrogen-bonding capacity. The pyrazine ring’s nitrogen atoms enable stronger interactions with polar residues, whereas the target’s pyridin-3-ylmethyl group offers flexibility for van der Waals contacts .
Key Research Findings and Data Tables
Table 2: Substituent Effects on Activity
Mechanistic and Pharmacological Insights
- Binding Interactions: The pyridin-3-ylmethyl group likely engages in π-π stacking (e.g., with HIS163 in SARS-CoV-2 protease), while the halogenated phenoxy group may occupy hydrophobic pockets (e.g., in 17β-HSD2 or kinase domains) .
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Br, Cl): Increase metabolic stability and target affinity but may reduce solubility.
- Heterocyclic Variations : Pyridine vs. pyrazine or thiadiazole alters hydrogen-bonding networks and receptor specificity .
Biological Activity
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Molecular Formula : C14H12BrClN2O2
- Molecular Weight : 355.62 g/mol
Research indicates that the compound exhibits various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the phenoxy group is crucial for its biological activity, as it enhances binding affinity to target proteins involved in disease pathways.
-
Anticancer Activity
- In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Huh7 Hepatocellular Carcinoma : IC50 = 5.67 µM.
- MCF-7 Breast Cancer : IC50 = 11.35 µM.
- HT-29 Colon Cancer : IC50 = 9.24 µM.
- In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide exhibits significant cytotoxicity against several cancer cell lines. For instance:
-
Anti-inflammatory Activity
- The compound has demonstrated inhibitory effects on pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The specific mechanism involves modulation of signaling pathways related to inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the phenyl and pyridine rings for enhancing biological activity. Variations in these groups can significantly alter the compound's efficacy and selectivity towards different biological targets.
Data Table of Biological Activities
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 (Hepatocellular Carcinoma) | 5.67 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 11.35 | Cell cycle arrest |
| HT-29 (Colon Cancer) | 9.24 | Inhibition of proliferation |
| A549 (Lung Cancer) | 7.90 | Apoptosis via intrinsic pathway |
| PC-3 (Prostate Cancer) | 5.96 | Triggers apoptosis |
Case Studies
- Study on Huh7 Cells : A study demonstrated that treatment with the compound resulted in cell cycle arrest at the G1 phase and induced apoptosis through intrinsic pathways. Western blot analysis confirmed upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent against various cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
